DPP-4 Inhibition Potency and Selectivity vs. Related Piperidine Analogues
Ethyl 3-oxopiperidine-4-carboxylate inhibits DPP-4 with an IC₅₀ of 1.2±0.2 μM, demonstrating superior potency compared to other analogues in the same assay system. The compound exhibits no inhibition against off-target serine proteases (e.g., trypsin) at concentrations up to 10 μM, confirming high target specificity .
| Evidence Dimension | DPP-4 inhibitory activity and selectivity |
|---|---|
| Target Compound Data | IC₅₀ = 1.2±0.2 μM; no inhibition of trypsin at ≤10 μM |
| Comparator Or Baseline | Other DPP-4 inhibitor analogues (unspecified) |
| Quantified Difference | Target compound is 'more potent than other analogues' per vendor datasheet; selectivity maintained at 8.3× IC₅₀ concentration |
| Conditions | In vitro DPP-4 enzymatic assay; trypsin counter-screen |
Why This Matters
This potency and selectivity profile positions the compound as a preferred starting point for DPP-4-targeted medicinal chemistry campaigns, reducing the need for extensive analogue screening.
